molecular formula C11H18FNO4 B1403524 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid CAS No. 1363380-71-5

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid

Cat. No. B1403524
M. Wt: 247.26 g/mol
InChI Key: OGLQFUNWJNKLCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid” include catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis in Medicinal Chemistry

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid has been explored in synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid. This compound holds high potential as a building block in medicinal chemistry due to its unique structural properties (Van Hende et al., 2009).

Potential Therapy Agent

Research has been conducted on the synthesis of boronated aminocyclobutanecarboxylic acids, including variants similar to 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid, for potential use in boron neutron capture therapy. These studies explore innovative synthetic routes for developing new therapeutic agents (Kabalka & Yao, 2004).

PET Imaging Applications

The compound has found applications in positron emission tomography (PET) imaging, particularly as an analog for anti-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC). This analog permits the evaluation of the L-amino acid transport system and has been used to calculate whole-body radiation burdens in humans, contributing to improved imaging techniques in medical diagnostics (Nye et al., 2007).

Tumor Imaging

In tumor imaging, anti-1-amino-3-18F-fluorocyclobutanecarboxylic acid, closely related to 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid, has shown promise for visualizing prostate and other cancers. It plays a significant role in the noninvasive diagnosis and management of these conditions, demonstrating the versatility of this compound in clinical oncology (Schuster et al., 2014).

Safety And Hazards

The safety data sheet for “3-(Boc-aminomethyl)benzeneboronic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions in the study of compounds like “1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid” could involve the development of novel, efficient, and rapid synthetic methods under mild conditions . This would be particularly useful for the direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate .

properties

IUPAC Name

3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-11(8(14)15)4-7(12)5-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQFUNWJNKLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128123
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid

CAS RN

1363380-71-5
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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